2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate
Description
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.C2H2O4/c20-11-15-1-3-16(4-2-15)13-24-14-17-7-9-22(10-8-17)12-19(23)21-18-5-6-18;3-1(4)2(5)6/h1-4,17-18H,5-10,12-14H2,(H,21,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUJJOQQCPENQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyanobenzyl group: This step often involves a nucleophilic substitution reaction where a cyanobenzyl halide reacts with the piperidine intermediate.
Attachment of the cyclopropylacetamide moiety: This can be done through an amide coupling reaction, where the piperidine intermediate reacts with a cyclopropylacetamide derivative.
Formation of the oxalate salt: The final step involves the reaction of the amide compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles such as amines or thiols replace the cyanide group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible applications in drug development, particularly in the following areas:
- Antiviral Agents : Research indicates that derivatives of piperidine can exhibit antiviral properties. The compound may interact with viral receptors or enzymes, inhibiting their activity and thus preventing viral replication .
- Antitumor Activity : Analogous compounds have been studied for their antitumor effects. The piperidine moiety is known to influence cell signaling pathways involved in tumor growth, making this compound a candidate for further exploration in cancer therapy .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and compounds. Key applications include:
- Synthesis of Heterocycles : The presence of the piperidine ring allows for the creation of other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
- Functionalization : The cyanobenzyl group can be modified to introduce different chemical functionalities, enhancing the compound's utility in synthetic pathways.
Biological Studies
The compound's interaction with biological systems is an area of active investigation:
- Receptor Binding Studies : It can be utilized in studies that assess how compounds interact with specific receptors, providing insights into their pharmacodynamics and potential therapeutic effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action and potential side effects.
Case Study 1: Antiviral Activity
A study explored the efficacy of piperidine derivatives against viral infections. Compounds similar to 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate were shown to inhibit viral replication by targeting specific viral proteins. This highlights the potential of this compound as a lead structure for developing new antiviral drugs .
Case Study 2: Antitumor Properties
In another research effort, analogs of this compound were synthesized and evaluated for their antitumor activity. Results indicated that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival. This positions the compound as a promising candidate for further development in oncology .
Mechanism of Action
The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison
Hypothetical Implications of Structural Differences
The triazolone moiety, however, could confer metabolic stability due to its rigid, heterocyclic structure.
In contrast, the N-(4-fluorobenzyl) group in the compound adds aromaticity and electron-withdrawing fluoro substituents, which might improve receptor affinity but reduce BBB permeability.
Salt Form :
- The oxalate salt in the target compound likely improves aqueous solubility compared to the free base form of the compound, facilitating formulation for oral or injectable delivery.
Pharmacological and Physicochemical Considerations
While direct pharmacological data are unavailable for the target compound, structural analogs suggest:
- Lipophilicity: The cyano group in the target compound may reduce logP compared to the fluoro-substituted compound, balancing solubility and membrane permeability.
- Metabolic Stability: The triazolone ring in the compound could resist oxidative metabolism better than the ether-linked cyanobenzyl group in the target compound.
- Target Selectivity : The cyclopropyl group in the acetamide side chain might confer selectivity for receptors sensitive to steric hindrance (e.g., sigma-1 or opioid receptors), whereas the 4-fluorobenzyl group could favor kinase or protease targets.
Biological Activity
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a piperidine ring, a cyclopropyl group, and an oxalate moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the N-cyclopropylacetamide group suggests potential interactions with pain pathways and inflammatory responses.
- Neurotransmitter Modulation : Compounds with piperidine structures have been shown to affect dopamine and serotonin receptors, potentially influencing mood and pain perception.
- Anti-inflammatory Effects : The oxalate component may be involved in reducing oxidative stress, as suggested by studies linking oxalate derivatives to decreased reactive oxygen species (ROS) generation in cellular models .
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit significant antioxidant activity, which may be relevant for protecting against oxidative stress-related conditions. For instance, studies have shown that compounds can inhibit lipid peroxidation and scavenge free radicals effectively .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 15 | Antioxidant |
| Compound B | 20 | Antioxidant |
| This compound | TBD | TBD |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of similar compounds on inflammation and pain. For example, administration of related piperidine derivatives has been shown to reduce paw edema in rats, indicating anti-inflammatory properties. Furthermore, these compounds have been noted for their analgesic effects in various pain models .
Case Study 1: Analgesic Effects
A study involving a related piperidine compound demonstrated significant pain relief in a neuropathic pain model. The compound was administered orally at varying doses, leading to a dose-dependent reduction in pain scores compared to control groups.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation, a similar compound was tested for its ability to reduce inflammatory markers in a rat model of arthritis. Results indicated a marked decrease in cytokine levels (e.g., TNF-alpha and IL-6) following treatment.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
The synthesis of this piperidine-oxalate derivative requires multi-step reactions, including nucleophilic substitutions and amide couplings. Key methodological considerations include:
- Microwave-assisted synthesis for accelerated reaction kinetics and reduced side products .
- Solvent-free conditions to minimize impurities and simplify purification .
- Chromatographic purification (e.g., flash column chromatography) to isolate intermediates, with HPLC monitoring (C18 columns, acetonitrile/water gradients) to confirm purity ≥95% .
- Use of oxalic acid to form the oxalate salt, which enhances crystallinity for structural validation via X-ray diffraction .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, cyanobenzyl group integration, and cyclopropane geometry .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (expected m/z ~378.48 for the free base) and oxalate counterion .
- HPLC-DAD : Purity assessment using reverse-phase columns (e.g., 85:15 acetonitrile/0.1% TFA in water) with UV detection at 254 nm .
Basic: How can researchers address solubility challenges in in vitro assays?
The oxalate salt’s solubility varies with pH and solvent polarity. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without denaturing proteins .
- Salt screening : Explore alternative counterions (e.g., hydrochloride) if oxalate limits solubility in biological media .
Basic: What stability tests are required for long-term storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to identify degradation pathways .
- LC-MS stability profiling : Monitor hydrolytic cleavage of the acetamide bond or piperidine ring oxidation under accelerated storage conditions .
Advanced: How can reaction pathways be mapped to explain unexpected byproducts during synthesis?
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N in the piperidine ring) to track bond rearrangements during amide coupling .
- DFT calculations : Model transition states to predict competing pathways, such as cyanobenzyl group migration or oxadiazole formation .
- LC-MS/MS fragmentation : Compare experimental byproduct masses with simulated spectra to identify structural deviations .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
- Off-target profiling : Use kinase/GPCR panels to confirm selectivity, as the piperidine moiety may interact with unrelated targets .
- Metabolite screening : Identify active metabolites (e.g., cyclopropane ring-opened derivatives) that may contribute to observed activity .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin transporters) guided by the cyanobenzyl group’s electron-withdrawing properties .
- MD simulations : Assess binding stability (50–100 ns trajectories) to evaluate piperidine ring flexibility and oxalate’s role in polar interactions .
Advanced: How does the oxalate counterion influence pharmacokinetic properties?
- Salt dissociation studies : Measure pH-dependent solubility to compare oxalate vs. free base bioavailability .
- Permeability assays : Use Caco-2 monolayers to evaluate intestinal absorption, as oxalate may reduce passive diffusion .
Advanced: What scale-up challenges arise in transitioning from milligram to gram-scale synthesis?
- Heat dissipation : Optimize stirring rates and reactor geometry to manage exothermic amide coupling reactions .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water antisolvent) for large batches .
Advanced: How can degradation products be characterized to meet regulatory standards?
- ICH Q3A-compliant methods : Use LC-HRMS to identify impurities >0.1% and quantify them against USP reference standards .
- Toxicology profiling : Test major degradation products (e.g., hydrolyzed acetamide) in Ames assays for mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
